Climbazole-d4

Descripción general

Descripción

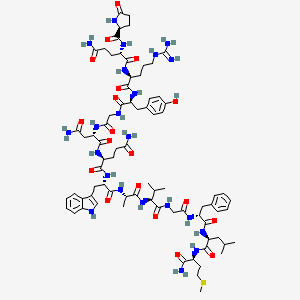

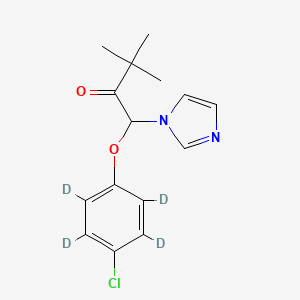

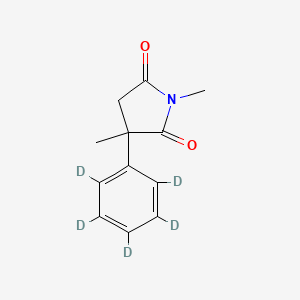

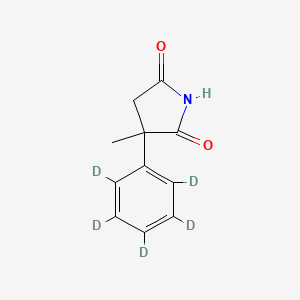

Climbazole-d4 is an internal standard for the quantification of climbazole . It’s an imidazole antifungal that inhibits the growth of C. albicans and various strains of M. pachydermatis .

Molecular Structure Analysis

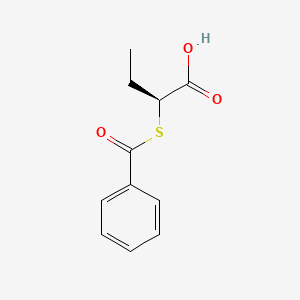

The molecular formula of this compound is C15H13ClD4N2O2 . The formal name is 1-(4-chlorophenoxy-2,3,5,6-d4)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one .Physical and Chemical Properties Analysis

This compound is a solid with a molecular weight of 296.78 g/mol . Its solubility is reported in chloroform and sparingly in methanol .Aplicaciones Científicas De Investigación

Transcriptional Response in Zebrafish : Climbazole exposure affects zebrafish embryos and larvae, notably down-regulating circadian rhythm- and steroidogenesis-related genes. It also impacts genes involved in inflammation, oxidative stress, oocyte maturation, and sexual differentiation. This suggests potential environmental risks of climbazole to aquatic organisms (Zhang et al., 2019).

Ecotoxicity Evaluation : Climbazole, an ingredient in antidandruff shampoo, can reach the environment via wastewater and is toxic to primary producers in aquatic and terrestrial ecosystems. Its ecotoxicity is similar to other demethylase inhibitor (DMI) fungicides (Richter et al., 2013).

Degradation by UV/Chlorine Process : The UV/chlorine process enhances the degradation of climbazole compared to UV photolysis and chlorination alone. This finding suggests a potential method for removing climbazole in water treatment processes (Cai et al., 2019).

Interaction with Freshwater Algae : Climbazole interacts with the freshwater microalgae Scenedesmus obliquus, affecting its growth and chlorophyll content. The algae can significantly remove climbazole from the environment, highlighting its potential role in treating climbazole contamination (Pan et al., 2018).

Oxidative Stress and Sex Hormone Imbalance in Zebrafish : Chronic exposure to climbazole induces oxidative stress and disrupts sex hormone balance in male zebrafish, affecting reproductive function. This study contributes to understanding the reproductive toxicity of climbazole to aquatic organisms (Liao et al., 2021).

Fate Modeling and Risk Assessment : A multimedia fugacity model was used to assess the environmental fate of climbazole in China. The study found high concentrations in certain river basins, indicating potential environmental risks (Zhang et al., 2015).

Genotoxicity Evaluation : Climbazole's genotoxicity was assessed, and it was found to be generally non-genotoxic, aligning with other azole antifungals. This supports its safety for human use (Pérez-Rivera et al., 2009).

Solid Phase Extraction Method : A study developed a method for efficiently extracting climbazole from environmental water samples, demonstrating its application in monitoring water quality (Sun et al., 2019).

Mecanismo De Acción

Target of Action

Climbazole-d4 is the deuterium labeled version of Climbazole . Climbazole is a topical antifungal agent commonly used in the treatment of human fungal skin infections such as dandruff, seborrhoeic dermatitis, and eczema . It has shown a high in vitro and in vivo efficacy against Malassezia spp. , which appear to play an important role in the pathogenesis of dandruff . Therefore, the primary target of this compound is likely to be the same.

Mode of Action

Climbazole is known to inhibit the growth of Malassezia spp. , which are yeast-like fungi. The inhibition of these fungi helps in the treatment of dandruff and other related conditions.

Biochemical Pathways

Climbazole, the parent compound, is known to be a potent inducer ofrat hepatic cytochrome P450 . Cytochrome P450 enzymes play a crucial role in the metabolism of various substances, including drugs and toxins. Therefore, this compound might also influence these enzymes and related biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of a drug can be influenced by the presence of deuterium . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Therefore, this compound might have different ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to Climbazole.

Result of Action

The result of this compound action would be the inhibition of the growth of Malassezia spp. . This would lead to a reduction in the symptoms of conditions like dandruff, seborrhoeic dermatitis, and eczema.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Climbazole-d4, like its unlabeled counterpart, acts by inhibiting the synthesis of ergosterol , a major component of fungal plasma membranes. This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .

Cellular Effects

The primary cellular effect of this compound is the disruption of fungal cell membranes. By inhibiting the synthesis of ergosterol, it alters the composition and function of the cell membrane, impairing the cell’s ability to maintain its structure and perform vital functions .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the enzyme responsible for the synthesis of ergosterol . This results in a decrease in ergosterol levels within the fungal cell, disrupting the cell membrane and leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are consistent with its role as an antifungal agent. Over time, exposure to this compound leads to a decrease in the viability of fungal cells due to the disruption of their cell membranes .

Dosage Effects in Animal Models

High doses of climbazole can lead to toxicity, while lower doses are effective in treating fungal infections .

Metabolic Pathways

This compound, like climbazole, is likely metabolized by the liver, although specific metabolic pathways have not been fully elucidated .

Transport and Distribution

Given its lipophilic nature, it is likely that it can readily cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cell membrane where it exerts its antifungal effects .

Propiedades

IUPAC Name |

1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3/i4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEGWHBOCFMBLP-UGWFXTGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C(=O)C(C)(C)C)N2C=CN=C2)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675772 | |

| Record name | 1-{[4-Chloro(~2~H_4_)phenyl]oxy}-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185117-79-6 | |

| Record name | 1-{[4-Chloro(~2~H_4_)phenyl]oxy}-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/no-structure.png)

![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)

![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)